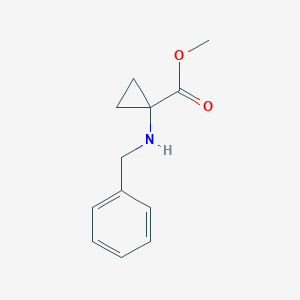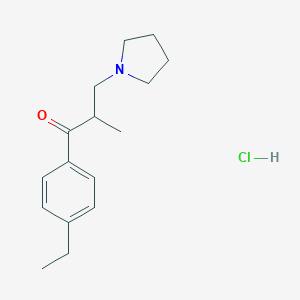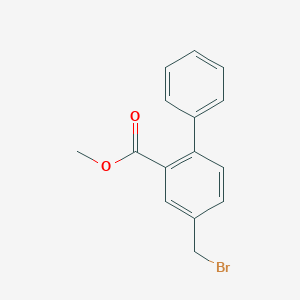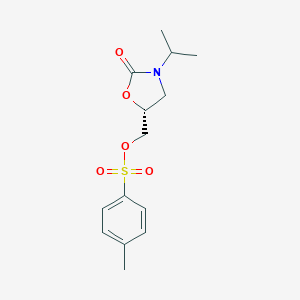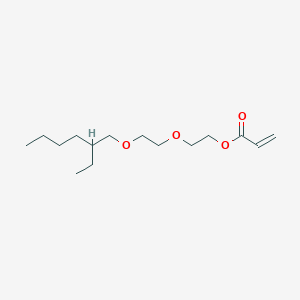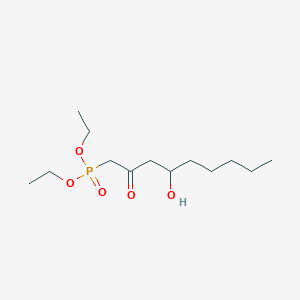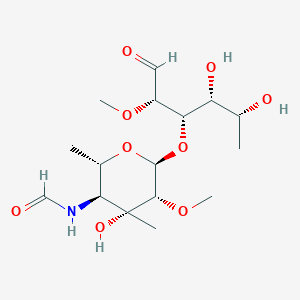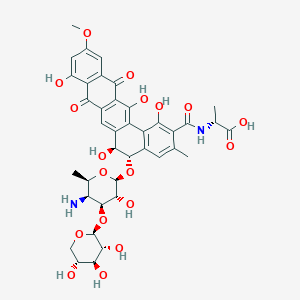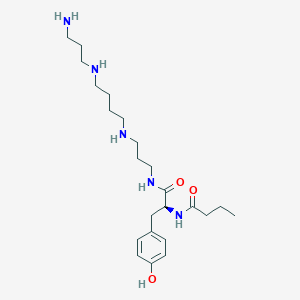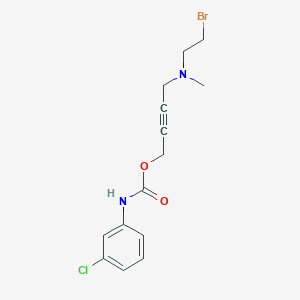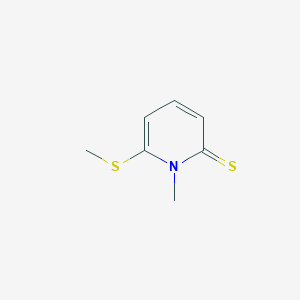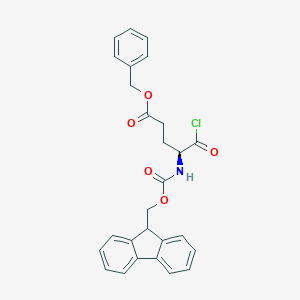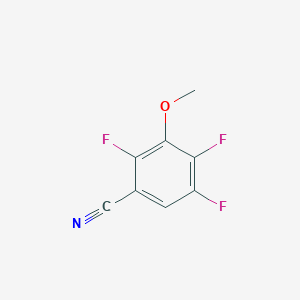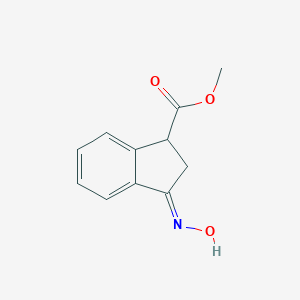
Methyl3-hydroxyiminoindan-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential inhibitor of the protein MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many types of cancer.
Mécanisme D'action
Methyl3-hydroxyiminoindan-1-carboxylate is believed to work by inhibiting the activity of MELK, which is involved in cell proliferation, survival, and differentiation. MELK is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Effets Biochimiques Et Physiologiques
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the expression of genes involved in cancer cell survival and proliferation. In addition, Methyl3-hydroxyiminoindan-1-carboxylate has been shown to decrease the levels of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl3-hydroxyiminoindan-1-carboxylate in lab experiments is its specificity for MELK, which reduces the likelihood of off-target effects. However, Methyl3-hydroxyiminoindan-1-carboxylate has also been shown to have limited solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Methyl3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of MELK. Another area of interest is the investigation of Methyl3-hydroxyiminoindan-1-carboxylate in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is potential for the use of Methyl3-hydroxyiminoindan-1-carboxylate in other disease areas, such as neurodegenerative diseases.
Méthodes De Synthèse
Methyl3-hydroxyiminoindan-1-carboxylate can be synthesized using a multi-step process starting with commercially available starting materials. The key step involves the formation of a hydroxyimino group on an indanone scaffold, followed by the addition of a methyl ester group.
Applications De Recherche Scientifique
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential as a cancer therapeutic, Methyl3-hydroxyiminoindan-1-carboxylate has also been investigated for its potential to treat other diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
111634-90-3 |
|---|---|
Nom du produit |
Methyl3-hydroxyiminoindan-1-carboxylate |
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl (3E)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10+ |
Clé InChI |
OMGZOHFJDXEXSS-ZRDIBKRKSA-N |
SMILES isomérique |
COC(=O)C1C/C(=N\O)/C2=CC=CC=C12 |
SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
SMILES canonique |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Synonymes |
1H-Indene-1-carboxylicacid,2,3-dihydro-3-(hydroxyimino)-,methylester,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



